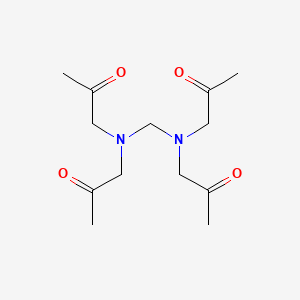
1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) is a chemical compound with the molecular formula C14H32N2O4. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to act as a chelating agent and a crosslinking agent .
Métodos De Preparación
The synthesis of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) typically involves the ring-opening addition reaction of ethylenediamine and propylene oxide under the action of a catalyst . This reaction results in the formation of the desired compound with high yield and purity. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) has a wide range of scientific research applications, including:
Biology: The compound’s chelating properties make it useful in various biological applications, including as a stabilizing agent for enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) involves its ability to chelate metal ions and crosslink polymer chains. The compound’s four hydroxyl groups allow it to form stable complexes with metal ions, while its two amino groups enable it to act as a crosslinking agent. These properties make it highly effective in various applications, including as a stabilizing agent and a building block for polymers .
Comparación Con Compuestos Similares
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) is unique compared to other similar compounds due to its specific combination of hydroxyl and amino groups. Similar compounds include:
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound has similar chelating and crosslinking properties but may differ in its specific applications and efficacy.
Propiedades
Número CAS |
138938-28-0 |
|---|---|
Fórmula molecular |
C13H22N2O4 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-[[bis(2-oxopropyl)amino]methyl-(2-oxopropyl)amino]propan-2-one |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)5-14(6-11(2)17)9-15(7-12(3)18)8-13(4)19/h5-9H2,1-4H3 |
Clave InChI |
UECSRTPKFMTEFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN(CC(=O)C)CN(CC(=O)C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


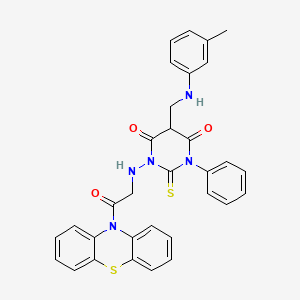
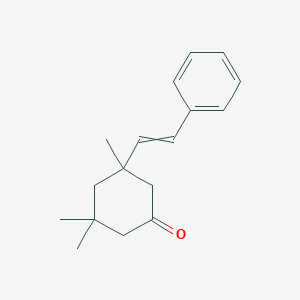
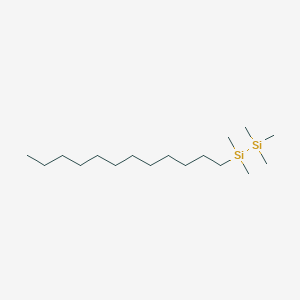
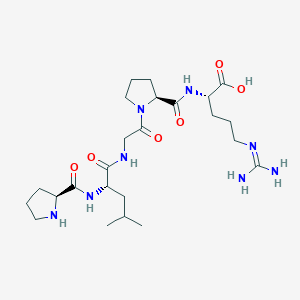
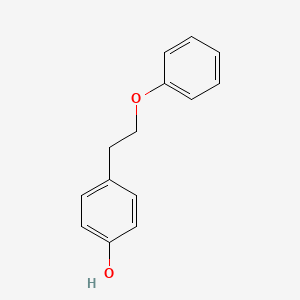
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)

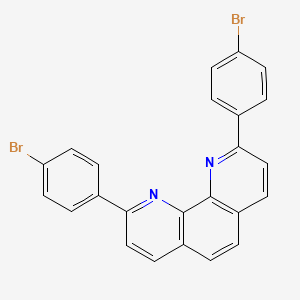
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
